molecular formula C8H11N5O2 B11790752 4-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

4-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B11790752
M. Wt: 209.21 g/mol
InChI Key: BVUDHDPLDWFLJX-UHFFFAOYSA-N
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Description

4-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is a complex organic compound featuring two oxadiazole rings and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the preparation of a tert-butyl-substituted hydrazine derivative, followed by cyclization with a nitrile oxide to form the oxadiazole rings .

Industrial Production Methods

the general principles of organic synthesis, such as the use of flow microreactor systems for efficient and sustainable production, could be applied .

Chemical Reactions Analysis

Types of Reactions

4-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole rings or the tert-butyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives with different substituents, while reduction could lead to partially or fully reduced oxadiazole rings .

Scientific Research Applications

4-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine exerts its effects involves interactions with specific molecular targets. The oxadiazole rings can interact with enzymes and receptors, modulating their activity. The tert-butyl group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is unique due to its dual oxadiazole rings and tert-butyl group, which confer specific reactivity and stability. This makes it distinct from simpler tert-butyl-containing compounds and other oxadiazole derivatives .

Properties

Molecular Formula

C8H11N5O2

Molecular Weight

209.21 g/mol

IUPAC Name

4-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C8H11N5O2/c1-8(2,3)7-10-6(13-14-7)4-5(9)12-15-11-4/h1-3H3,(H2,9,12)

InChI Key

BVUDHDPLDWFLJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=NO1)C2=NON=C2N

Origin of Product

United States

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